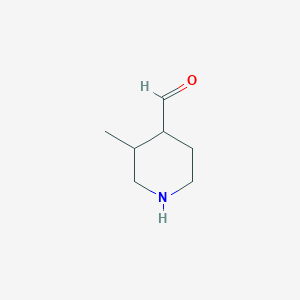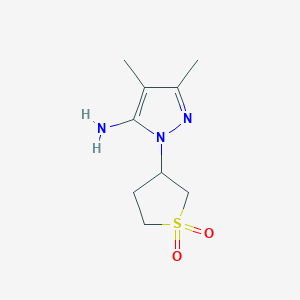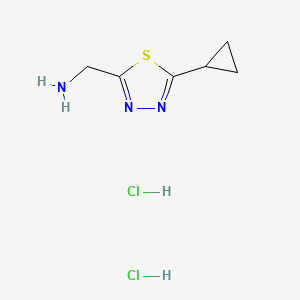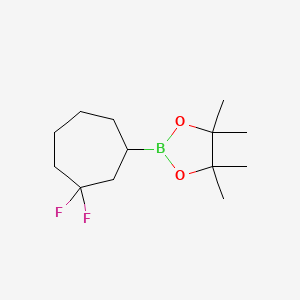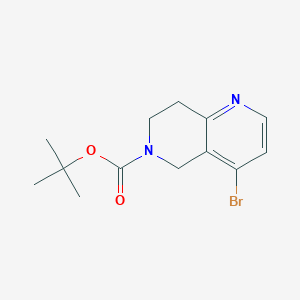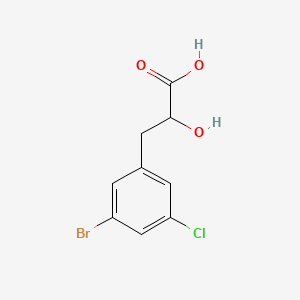
6-(Pentyloxy)hexane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Pentyloxy)hexane-1-sulfonyl chloride is an organic compound with the molecular formula C11H23ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2Cl) attached to a hexane chain with a pentyloxy substituent. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pentyloxy)hexane-1-sulfonyl chloride typically involves the chlorosulfonation of the corresponding alcohol or alkyl halide. One common method is the reaction of 6-(pentyloxy)hexanol with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of chlorosulfonic acid or sulfuryl chloride (SO2Cl2) as chlorinating agents is common in large-scale production.
化学反应分析
Types of Reactions
6-(Pentyloxy)hexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonyl Hydrides: Formed by reduction.
Sulfonic Acids: Formed by oxidation.
科学研究应用
6-(Pentyloxy)hexane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 6-(Pentyloxy)hexane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group acts as an electrophile, attracting nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
相似化合物的比较
Similar Compounds
Methanesulfonyl Chloride (MsCl): A simpler sulfonyl chloride with a single carbon chain.
Tosyl Chloride (TsCl): Contains a toluene group attached to the sulfonyl chloride.
Benzenesulfonyl Chloride: Contains a benzene ring attached to the sulfonyl chloride.
Uniqueness
6-(Pentyloxy)hexane-1-sulfonyl chloride is unique due to its longer alkyl chain and the presence of a pentyloxy group. This structural feature provides different reactivity and solubility properties compared to simpler sulfonyl chlorides. Its specific structure makes it suitable for certain applications where other sulfonyl chlorides may not be effective.
属性
分子式 |
C11H23ClO3S |
|---|---|
分子量 |
270.82 g/mol |
IUPAC 名称 |
6-pentoxyhexane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-2-3-6-9-15-10-7-4-5-8-11-16(12,13)14/h2-11H2,1H3 |
InChI 键 |
HLKPMSGYHLKPFZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOCCCCCCS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B13486531.png)
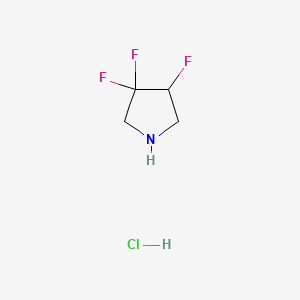
![Tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B13486543.png)
![4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid](/img/structure/B13486557.png)
![4,4,5,5-Tetramethyl-2-(spiro[2.3]hexan-5-YL)-1,3,2-dioxaborolane](/img/structure/B13486562.png)
